(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c1-24-17-3-2-12(10-15(17)20)18(23)22-8-5-13(6-9-22)25-16-4-7-21-11-14(16)19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNWIMPRYRCOBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps. Here is a generalized pathway:
Starting Materials: : Begin with commercially available 3-chloropyridine and 3-fluoro-4-methoxybenzene.
Nucleophilic Substitution: : Treat 3-chloropyridine with piperidine in the presence of a base, such as sodium hydride, to form the intermediate 3-chloropyridin-4-yloxy-piperidine.
Acylation Reaction: : React the intermediate with 3-fluoro-4-methoxybenzoyl chloride in the presence of a Lewis acid, like aluminum chloride, to afford the desired product, this compound.
Industrial Production Methods
On an industrial scale, the process would be optimized to increase yield and purity while reducing costs and environmental impact. This might involve the use of continuous flow reactors for better reaction control, solvent recovery systems to minimize waste, and rigorous purification methods such as recrystallization or column chromatography.
Chemical Reactions Analysis
Demethylation of Methoxy Group
The 4-methoxy group on the phenyl ring is susceptible to enzymatic or chemical demethylation. In structurally related compounds, CYP4F11-mediated oxidative demethylation converts methoxy groups to hydroxyl groups (Figure 1) . This metabolic pathway is critical in prodrug activation, where the demethylated product exhibits enhanced biological activity.
Reaction Example: Key Data:
| Substrate Type | Enzyme | Product | Activity Change |
|---|---|---|---|
| 4-Methoxyaryl ethers | CYP4F11 | Phenol derivatives | Increased inhibition |
Nucleophilic Aromatic Substitution
The 3-chloropyridin-4-yl group may undergo nucleophilic substitution at the chlorine position. Analogous chloropyridine derivatives react with nucleophiles (e.g., amines, alkoxides) under mild conditions . For example, substitution with morpholine or piperazine derivatives could yield structurally modified analogs.
Reaction Conditions:
Hydrolysis of Ether Linkages
The ether bond between the piperidine and chloropyridine rings is stable under physiological conditions but may hydrolyze under strong acidic or basic conditions. For example, heating with concentrated HCl could cleave the ether linkage, producing 3-chloropyridin-4-ol and a piperidinyl fragment .
Hypothetical Pathway:
Reduction of the Methanone Group
Theoretical Reaction:
Comparative Reactivity of Substituents
A comparative analysis of substituent effects on reactivity is summarized below:
| Functional Group | Reactivity Profile | Example Transformation |
|---|---|---|
| 3-Chloropyridin-4-yl | Susceptible to nucleophilic substitution | Cl → NR/OR |
| 4-Methoxyphenyl | Oxidative demethylation | OCH → OH |
| 3-Fluorophenyl | Limited substitution (C-F inertness) | Fluorine retention in most conditions |
Synthetic Modifications in Analogous Compounds
Structure-activity relationship (SAR) studies on related compounds reveal that:
- Replacing the 4-methoxy group with a hydroxyl group enhances binding affinity in enzymatic assays .
- Substitution of the chloropyridine with a pyrazine ring alters metabolic stability .
SAR Table (Select Analogs) :
| Compound Modification | D3R Agonist EC (nM) | Metabolic Stability (t) |
|---|---|---|
| 4-Methoxy (Parent) | 710 ± 150 | 2.1 hrs |
| 3-Hydroxy (Demethylated) | 98 ± 21 | 4.8 hrs |
| Pyrazine-substituted analog | 278 ± 62 | 6.5 hrs |
Scientific Research Applications
This compound finds extensive use in scientific research across various fields:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential as a biochemical probe in cellular assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Explored for its use in material sciences, possibly as a precursor for polymers or coatings.
Mechanism of Action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone exerts its effects is highly dependent on its application:
Molecular Targets: : May interact with specific enzymes, receptors, or ion channels in biological systems.
Pathways Involved: : Could modulate signaling pathways such as the MAPK or PI3K/Akt pathway, influencing cell proliferation and survival.
Comparison with Similar Compounds
Benzoylpiperidine Derivatives ()
Compounds 19 , 20a , and 20b from are benzoylpiperidine derivatives with distinct substituents:
- Compound 19: (4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone Substituents: Cyclopropylbenzoyl (piperidine) and 3-hydroxyphenyl (methanone). Properties: 59% yield, 99% HPLC purity, higher polarity due to the hydroxyl group.
- Target Compound : Replaces cyclopropylbenzoyl with 3-chloropyridinyloxy and 3-hydroxyphenyl with 3-fluoro-4-methoxyphenyl.
Pyrimidine- and Pyridine-Substituted Piperidines ()
- Compound 11 (): (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone Substituents: Pyrimidinyl (piperidine) and 4-chlorophenyl (methanone). Properties: Molecular weight 302.10, lower than the target compound (383.8), suggesting reduced steric bulk.
- F-15599 (): (3-chloro-4-fluorophenyl)[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone Substituents: Pyrimidinylmethylamino (piperidine) and 3-chloro-4-fluorophenyl (methanone). Implications: The aminoalkylpyrimidine group in F-15599 may enhance solubility but introduce metabolic liabilities compared to the pyridinyloxy group in the target compound .
Triazole-Containing Analogs ()
- Compound 2034577-90-5: (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone Substituents: Triazolyl (methanone) and 3-chloropyridinyloxy (piperidine). Implications: The triazole may improve target engagement in kinase inhibitors, whereas the target compound’s 3-fluoro-4-methoxyphenyl group could favor CNS penetration .
Butanone-Linked Piperidines ()
- 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one Substituents: Butanone linker instead of methanone, 4-chlorophenyl, and 4-hydroxypiperidine. Implications: The longer butanone chain may reduce rigidity and binding affinity compared to the methanone-linked target compound .
Structural and Functional Data Table
Key Findings and Implications
- Substituent Effects : Fluorine and methoxy groups in the target compound optimize metabolic stability and lipophilicity compared to hydroxyl or chlorophenyl groups in analogs .
- Heterocyclic Influence: Pyridinyloxy groups (target) may offer better π-π stacking than pyrimidinyl () or aminoalkylpyrimidine () groups in receptor binding.
- Linker Variations: Methanone-linked structures (target) exhibit superior rigidity and binding affinity over butanone-linked analogs ().
Biological Activity
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a piperidine ring substituted with a chloropyridine and a methoxyphenyl group, which is hypothesized to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The mechanism of action often involves the inhibition of kinases that are crucial for cancer cell survival and division .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have been documented. These studies suggest that such compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes, leading to bacterial death. The effectiveness against both Gram-positive and Gram-negative bacteria has been noted, indicating a broad spectrum of activity .
Inhibition of Specific Enzymes
Inhibitory activity against specific enzymes such as dihydroorotate dehydrogenase (DHODH) has been explored. Compounds that exhibit this inhibition can potentially be used in treating conditions like autoimmune diseases or certain cancers. The inhibition of DHODH disrupts pyrimidine synthesis, which is critical for DNA replication in rapidly dividing cells .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to our compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 5 to 15 µM, showcasing promising efficacy .
- Animal Models : In vivo studies using mouse models have shown that these compounds can significantly reduce tumor size when administered at specific dosages. This effect was attributed to the induction of apoptosis in cancer cells .
Data Tables
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for preparing (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone?
Methodological Answer: The synthesis typically involves a multi-step protocol:
Coupling Reactions : Use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in dichloromethane (DCM) or acetonitrile under inert atmospheres (argon/nitrogen) to link the piperidinyl and aryl moieties .
Oxy-functionalization : Introduction of the 3-chloropyridinyloxy group via nucleophilic substitution under controlled pH (7–8) and temperature (40–60°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters :
- Solvent polarity and temperature to avoid side reactions (e.g., hydrolysis of the methanone group).
- Use of anhydrous conditions to prevent degradation of intermediates .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 3-fluoro-4-methoxyphenyl protons at δ 7.2–7.8 ppm, piperidinyl protons at δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₇ClFN₂O₃: 369.0871) .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .
Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?
Methodological Answer:
- In Vitro Binding Assays : Screen against target receptors (e.g., kinases, GPCRs) using fluorescence polarization or radioligand displacement assays .
- Cytotoxicity Profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action (MOA) and target engagement of this compound?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to purified protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Computational Modeling :
- Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures of homologous targets (e.g., PI3Kγ, PDB: 5FLC) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Systematic Substituent Variation :
- Replace the 3-chloropyridinyloxy group with 3-fluoropyridinyl or pyrimidinyl moieties to assess impact on potency .
- Modify the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Quantitative SAR (QSAR) :
- Use CoMFA (Comparative Molecular Field Analysis) to correlate 3D electrostatic/hydrophobic fields with IC₅₀ values from kinase assays .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
Methodological Answer:
- Orthogonal Assay Validation :
- Confirm cytotoxicity results using ATP-based viability assays (CellTiter-Glo) alongside MTT .
- Cross-validate binding data with SPR and ITC to rule out assay-specific artifacts .
- Meta-Analysis :
- Compare datasets across studies using standardized protocols (e.g., NIH Assay Guidance Manual) .
- Adjust for variables like cell passage number, serum concentration, and compound pre-treatment time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
